molecular formula C19H17FN4O4S B11015099 ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11015099
M. Wt: 416.4 g/mol
InChI Key: RMIBQQQPGDKQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a fluorophenyl group, a pyridazinone moiety, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridazinone Core: Starting with a fluorophenyl hydrazine derivative, the compound undergoes cyclization with a diketone to form the pyridazinone ring.

    Acetylation: The pyridazinone intermediate is then acetylated using acetic anhydride.

    Thiazole Ring Formation: The acetylated product reacts with a thiazole precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:

    Batch Processing: Using large reactors to carry out each step sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reacting with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Substitution: Often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: Results in derivatives with modified functional groups, enhancing or altering the compound’s properties.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to improve reaction rates and selectivity.

    Material Science: Incorporated into polymers and materials for enhanced properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Probes: Utilized in research to study biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Diagnostics: Employed in the development of diagnostic tools and assays.

Industry

    Agriculture: Explored for its use in developing agrochemicals to protect crops.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways, to achieve the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s electronic properties, making it more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

Ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential therapeutic applications. Its structure includes a thiazole ring, a pyridazine moiety, and a fluorophenyl group, which may contribute to its biological activity. This article explores the compound's biological properties, focusing on its cytotoxicity, mechanism of action, and potential therapeutic uses.

Chemical Structure

The molecular formula of the compound is C19H19FN4O3SC_{19}H_{19}FN_4O_3S, with a molecular weight of 396.45 g/mol. The structural components include:

  • Thiazole ring : Known for various biological activities.
  • Pyridazine ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Fluorophenyl group : Enhances binding affinity due to its electronegativity and size.

Cytotoxicity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole and pyridazine moieties have shown promising results in inhibiting the growth of HeLa and MCF-7 cells.

CompoundCell LineIC50 (μM)
Compound 1HeLa29
Compound 2MCF-773
Ethyl DerivativeHeLaTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

The proposed mechanism of action involves several pathways:

  • Enzyme Inhibition : The presence of the thiazole and pyridazine rings may allow the compound to interact with specific enzymes involved in cell proliferation and survival.
  • Apoptosis Induction : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound may interfere with the cell cycle, preventing cancer cells from dividing effectively.

Study on Pyridazine Derivatives

A study focused on pyridazine derivatives revealed that modifications in their structure significantly impacted their biological activity. It was found that introducing electron-withdrawing groups like fluorine enhanced their cytotoxic properties against cancer cell lines .

Thiazole Compounds in Cancer Therapy

Research on thiazole derivatives has shown their effectiveness in targeting various cancer types. For example, compounds with thiazole rings have been reported to exhibit antimicrobial and anticancer activities due to their ability to disrupt cellular functions .

Properties

Molecular Formula

C19H17FN4O4S

Molecular Weight

416.4 g/mol

IUPAC Name

ethyl 2-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H17FN4O4S/c1-3-28-18(27)17-11(2)21-19(29-17)22-15(25)10-24-16(26)9-8-14(23-24)12-4-6-13(20)7-5-12/h4-9H,3,10H2,1-2H3,(H,21,22,25)

InChI Key

RMIBQQQPGDKQAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.